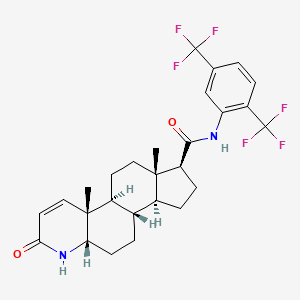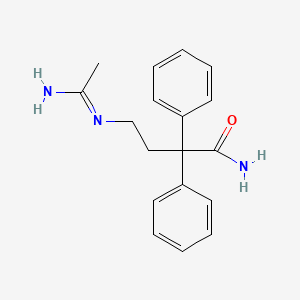
Levamisole Impurity B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levamisole Impurity B, chemically known as 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole, is a degradation product of Levamisole, an anthelmintic drug. Levamisole has been widely used in veterinary medicine and as an immunomodulatory agent in humans. The presence of impurities such as this compound is significant in pharmaceutical research and quality control to ensure the safety and efficacy of the drug .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Levamisole Impurity B can be synthesized from Levamisole through various chemical reactions. One common method involves the degradation of Levamisole under specific conditions. For example, Levamisole can undergo hydrolysis in aqueous solutions, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using controlled degradation processes. These processes involve the use of specific reagents and conditions to ensure the selective formation of the impurity. The reaction conditions typically include controlled pH, temperature, and the presence of specific catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: Levamisole Impurity B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Levamisole Impurity B has several scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard in the development and validation of analytical methods for the detection and quantification of impurities in Levamisole formulations.
Quality Control: It is used in quality control laboratories to ensure the purity and safety of Levamisole-containing products.
Toxicological Studies: It is used in toxicological studies to assess the potential genotoxicity and other toxic effects of impurities in pharmaceutical products.
Chemical Research: It is used in chemical research to study the degradation pathways and stability of Levamisole under various conditions.
Mécanisme D'action
The mechanism of action of Levamisole Impurity B is not well-documented. it is believed to exert its effects through similar pathways as Levamisole. Levamisole acts as a nicotinic acetylcholine receptor agonist, leading to muscle paralysis in parasitic worms. It also has immunomodulatory effects, which are thought to be mediated through the activation of T-cells and modulation of cytokine production .
Comparaison Avec Des Composés Similaires
Levamisole: The parent compound, used as an anthelmintic and immunomodulatory agent.
Tetramisole: A racemic mixture of Levamisole and its enantiomer, Dexamisole.
Dexamisole: The enantiomer of Levamisole, with similar but less potent biological activity.
Uniqueness of Levamisole Impurity B: this compound is unique due to its specific chemical structure and formation as a degradation product. Its presence in pharmaceutical formulations can indicate the stability and quality of the product. Unlike Levamisole and its enantiomers, this compound is primarily of interest in the context of impurity profiling and quality control .
Propriétés
Numéro CAS |
20406-02-4 |
|---|---|
Formule moléculaire |
C11H12N2S |
Poids moléculaire |
204.30 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
3-Styryl-thiazolidin-2-ylideneamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid](/img/structure/B601959.png)
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)


